molecular formula C13H7F3N2O B3021089 2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 140692-40-6

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3021089
CAS No.: 140692-40-6
M. Wt: 264.2 g/mol
InChI Key: WVAXMXRMJCBWAK-UHFFFAOYSA-N
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Description

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative characterized by a trifluoromethyl-substituted phenyl group at position 6 and a nitrile group at position 3 of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry for drug discovery, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-oxo-6-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17)12(19)18-11/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAXMXRMJCBWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377548
Record name 10H-516S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140692-40-6
Record name 10H-516S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and malononitrile.

    Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between 3-(trifluoromethyl)benzaldehyde and malononitrile in the presence of a base such as piperidine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as ammonium acetate, to form the pyridine ring.

    Oxidation: The final step involves the oxidation of the dihydropyridine intermediate to form the desired 2-oxo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or secondary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile (Target) 6-(3-trifluoromethylphenyl), 3-cyano ~388.78* Hypothesized antimicrobial activity due to trifluoromethyl group; potential kinase inhibitor.
2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS 116548-04-0) 6-(trifluoromethyl), 3-cyano Lower (exact value not provided) Simpler structure; reduced steric hindrance. Likely lower bioavailability.
2-Oxo-6-(2-thienyl)-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS 22123-11-1) 6-(2-thienyl), 4-(trifluoromethyl), 3-cyano ~276.23 Thienyl group enhances aromatic interactions; antibacterial activity observed in analogs.
1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS 252059-84-0) 1-(3-chlorobenzyl), 6-(3-trifluoromethylphenyl), 3-cyano 388.78 Chlorine substituent increases electron-withdrawing effects; used in drug intermediate synthesis.
3,4-Dimethoxyphenyl-substituted tetrazolyl analogs (Synthetic derivatives) 4-(3,4-dimethoxyphenyl), 6-(tetrazol-1-ylphenyl) ~350–400 (estimated) Demonstrated antibacterial activity against S. aureus and K. pneumoniae; docking studies support high binding affinity.

Key Observations:

Substituent Effects: The 3-(trifluoromethyl)phenyl group at position 6 in the target compound provides superior lipophilicity compared to simpler analogs like 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile . This enhances membrane permeability and metabolic stability, critical for drug candidates.

Synthetic Pathways: Analogous compounds are synthesized via multicomponent condensation reactions involving ethyl cyanoacetate, aromatic aldehydes, and ammonium acetate . The target compound likely follows a similar route, substituting the aldehyde with 3-(trifluoromethyl)benzaldehyde.

Biological Activity: Compounds with tetrazolyl or thiophenyl substituents (e.g., CAS 22123-11-1) exhibit notable antibacterial activity, suggesting the target compound’s 3-(trifluoromethyl)phenyl group may confer similar or enhanced efficacy .

Structural Flexibility :

  • The position of the trifluoromethyl group (e.g., at position 4 vs. 6) significantly impacts steric and electronic interactions. For instance, CAS 22123-11-1 places trifluoromethyl at position 4, which may reduce steric hindrance compared to the target compound’s position 6 substituent .

Research Findings and Implications

  • Antimicrobial Potential: The structural similarity to tetrazolyl derivatives (MIC values: 8–16 µg/mL against S. aureus and K. pneumoniae) suggests the target compound could be a promising antimicrobial candidate .
  • Drug Design : The trifluoromethyl group’s role in improving pharmacokinetic properties (e.g., bioavailability) makes the target compound a valuable scaffold for optimizing kinase inhibitors .
  • Synthetic Challenges : Introducing bulky substituents like 3-(trifluoromethyl)phenyl may require optimized reaction conditions to avoid steric interference during cyclization .

Biological Activity

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

  • Molecular Formula : C₁₃H₇F₃N₂O
  • Molecular Weight : 264.21 g/mol
  • CAS Number : 3335-44-2
  • Melting Point : 300–302 °C

Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological conditions. The compound enhances the activity of acetylcholine at these receptors, potentially offering therapeutic benefits in neurodegenerative diseases and cognitive disorders .

Neuropharmacological Effects

In vitro studies have shown that compounds with similar structures can modulate nAChRs effectively. For instance, a related compound demonstrated an EC50 value of 0.14 µM at human α7 nAChRs, indicating strong activity . This suggests that this compound may exhibit comparable neuropharmacological effects.

Table 1: In Vitro Activity of Related Compounds

CompoundStructure ModificationEC50 (µM)Max. Modulation (%)
1aUnsubstituted2.5500
1bMethyl group1.9600
1cEthyl group0.14600

This table summarizes the activity of several compounds structurally related to the target compound, highlighting their potential as nAChR modulators.

Case Study: Neuroprotective Effects

In a recent study focusing on neuroprotective agents, a series of pyridine derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that certain modifications led to enhanced protective effects against neurotoxicity induced by glutamate . While specific data on this compound were not provided, the findings suggest a potential pathway for further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile, and what are their yields?

  • Methodological Answer : The compound is synthesized via multi-step condensation reactions. A common approach involves reacting substituted acetophenones with ethyl cyanoacetate, ammonium acetate, and aromatic aldehydes under reflux (110°C), yielding 60–85% of the target product. For example, cyclization of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with hydrazide hydrazones or phthalimido derivatives has been reported in step-efficient processes . Characterization via FT-IR, ¹H-NMR, and ¹³C-NMR confirms structural integrity, with carbonyl (C=O) and nitrile (C≡N) groups showing distinct peaks at ~1650–1700 cm⁻¹ (IR) and δ 150–160 ppm (¹³C-NMR), respectively .

Q. Which spectroscopic and analytical techniques are critical for verifying the structural purity of this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O at 1675 cm⁻¹, C≡N at 2220 cm⁻¹).
  • ¹H-NMR : Reveals proton environments (e.g., dihydropyridine protons at δ 5.5–6.5 ppm, aromatic protons at δ 7.2–8.0 ppm).
  • ¹³C-NMR : Confirms carbon frameworks (e.g., carbonyl carbons at δ 160–165 ppm, nitrile carbons at δ 115–120 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 295 for C₁₄H₈F₃N₂O).
    Cross-referencing with X-ray crystallography data (where available) ensures conformational accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency and yield?

  • Methodological Answer :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol facilitates cyclocondensation .
  • Temperature Control : Maintaining 110–120°C prevents side reactions (e.g., decomposition of ammonium acetate).
  • Substituent Tuning : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increase electrophilicity, improving reaction rates .

Q. What computational strategies predict the bioactivity of this compound, and how do they align with experimental results?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or BIOVIA/Discovery Studio model ligand-protein interactions. For example, docking studies against Staphylococcus aureus DNA gyrase show binding affinities (ΔG = −8.2 kcal/mol) correlating with experimental MIC values (4–8 µg/mL) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The trifluoromethyl group lowers electron density at the pyridine ring, enhancing antibacterial activity .

Q. How should researchers resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for MIC determinations to minimize variability in bacterial strain susceptibility .
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., replacing trifluoromethyl with methyl or chlorine) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced Gram-positive activity with hydrophobic substituents) .

Q. What is the role of the trifluoromethyl group in modulating the compound’s pharmacological and physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The -CF₃ group increases logP (octanol-water partition coefficient), improving membrane permeability .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .
  • Electronic Effects : The -CF₃ group withdraws electrons, stabilizing the dihydropyridine ring and enhancing interactions with target enzymes .

Data Contradiction Analysis

Q. How to address conflicting data on cytotoxicity between in vitro and in silico models?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to identify threshold effects.
  • Toxicity Profiling : Use orthogonal assays (e.g., MTT for cell viability, comet assay for DNA damage) to confirm results.
  • Physicochemical Adjustments : Modify solubility (e.g., via salt formation) to reduce false positives in cell-based assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
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2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

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